N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound with a unique structure that includes chlorophenyl, methoxyphenyl, and imidazolidinone groups
Preparation Methods
The synthesis of N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide can be compared with other similar compounds, such as:
Alanine, N-(4-chlorophenyl)-, methyl ester: This compound shares the chlorophenyl group but differs in its ester functionality.
Alanine, N-[(4-chlorophenyl)methylene]-, ethyl ester: Similar in having the chlorophenyl group, but with different ester and methylene functionalities.
Tris(4-methoxyphenyl)amine: Contains the methoxyphenyl group but lacks the imidazolidinone core.
Properties
Molecular Formula |
C26H24ClN3O5 |
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Molecular Weight |
493.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C26H24ClN3O5/c1-34-21-11-3-17(4-12-21)16-29-23(15-24(31)28-19-7-5-18(27)6-8-19)25(32)30(26(29)33)20-9-13-22(35-2)14-10-20/h3-14,23H,15-16H2,1-2H3,(H,28,31) |
InChI Key |
LDZZWGKHGDHWSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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